The synthesis of rac 7-Hydroxy Efavirenz primarily occurs in vivo through the metabolic pathways involving cytochrome P450 enzymes, specifically CYP2A6. This pathway accounts for approximately 23% of Efavirenz metabolism. The hydroxylation process involves the introduction of a hydroxyl group (-OH) at the 7-position of the Efavirenz molecule, resulting in rac 7-Hydroxy Efavirenz.
Rac 7-Hydroxy Efavirenz retains a similar structure to its parent compound, Efavirenz, with a hydroxyl group substituting at the 7-position on the benzoxazine ring.
Rac 7-Hydroxy Efavirenz participates in various chemical reactions primarily as a metabolite rather than an active pharmaceutical ingredient. Its formation is part of the metabolic pathway of Efavirenz.
The mechanism of action for rac 7-Hydroxy Efavirenz is closely related to that of its parent compound, Efavirenz. While rac 7-Hydroxy Efavirenz itself does not exhibit significant antiretroviral activity, it serves as a marker for understanding the metabolic pathways and pharmacokinetics associated with Efavirenz.
Rac 7-Hydroxy Efavirenz exhibits several notable physical and chemical properties:
Rac 7-Hydroxy Efavirenz is primarily utilized in pharmacokinetic studies to understand the metabolism of Efavirenz and its potential interactions with other drugs. It serves as a valuable biomarker for assessing individual responses to antiretroviral therapy and can inform dosing strategies based on genetic variability among patients.
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: